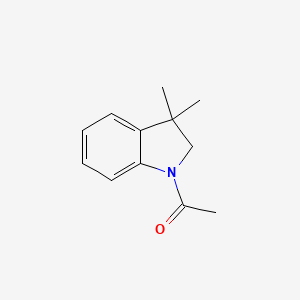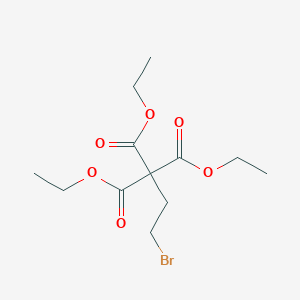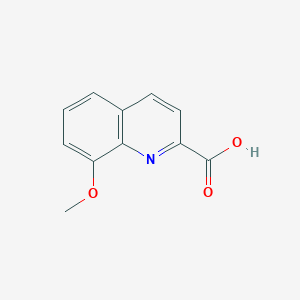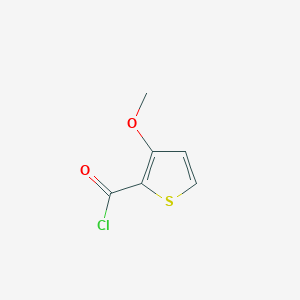
1-Acetyl-3,3-dimethylindoline
Vue d'ensemble
Description
1-Acetyl-3,3-dimethylindoline is a chemical compound with the molecular weight of 189.26 .
Molecular Structure Analysis
The InChI code for 1-Acetyl-3,3-dimethylindoline is1S/C12H15NO/c1-9(14)13-8-12(2,3)10-6-4-5-7-11(10)13/h4-7H,8H2,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
1-Acetyl-3,3-dimethylindoline has a molecular weight of 189.26 .Applications De Recherche Scientifique
Photolabile Protecting Group and Photoactivation
1-Acetyl-3,3-dimethylindoline derivatives, such as those involved in the synthesis and applications of 5-Bromo-7-nitroindoline, are employed as photolabile protecting groups. This reagent facilitates the photoactivation of carboxylic acids in acylation reactions. Its utilization is critical in the development of photoresponsive materials and compounds, enabling controlled release and activation in response to light exposure (Michael, 2009).
Coordination Chemistry and Complex Formation
Research involving 1-acetyl- and 1-benzoyl-5-hydroxypyrazolines demonstrates the utility of 1-Acetyl-3,3-dimethylindoline derivatives in forming complexes with metals such as zinc. These complexes exhibit unique binding modes and are accessible through simple Bronsted acid-base reactions. Such compounds have implications for catalysis and the design of metal-organic frameworks, showcasing the versatility of 1-Acetyl-3,3-dimethylindoline derivatives in coordination chemistry (Someya et al., 2011).
Biotransformation and Oxidative Cleavage
The biotransformation capabilities of 1-Acetyl-3,3-dimethylindoline and related compounds have been explored using plant cultured-cells, which can perform oxidative cleavage to produce ketoamides. This highlights the potential of 1-Acetyl-3,3-dimethylindoline derivatives in the field of green chemistry and biocatalysis, offering environmentally friendly alternatives to traditional chemical synthesis processes (Utsukihara et al., 2007).
Synthetic Methods and Molecular Transformation
1-Acetyl-3,3-dimethylindoline derivatives are instrumental in synthetic organic chemistry, as demonstrated by their involvement in the Mn(III)-based oxidative cyclization of N-aryl-3-oxobutanamides. This process facilitates the facile synthesis and transformation of substituted oxindoles, highlighting the compound's utility in constructing complex organic molecules with potential biological activity (Kikue et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3,3-dimethyl-2H-indol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-8-12(2,3)10-6-4-5-7-11(10)13/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWPWPPRAYOLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2=CC=CC=C21)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3,3-dimethylindoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)




![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)







